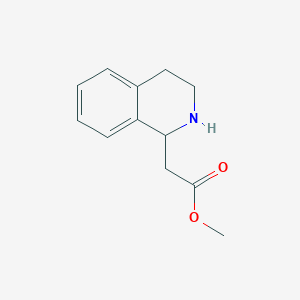

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Description

Propriétés

IUPAC Name |

methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKBDGYQTKXXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C2=CC=CC=C2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670630 | |

| Record name | Methyl (1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91640-73-2 | |

| Record name | Methyl (1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis and Research

Building Block for Complex Molecules

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate serves as a crucial building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules. For example, it can be transformed into various derivatives through different chemical reactions.

Experimental Data on Synthesis

The following table summarizes the yields and conditions for synthesizing this compound:

| Yield | Reaction Conditions | Operation Description |

|---|---|---|

| 88% | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid methyl ester; methanol with H2SO4 | Heated under reflux; stirred overnight at room temperature. |

| 100% | Boc-tetrahydroisoquinoline-1-acetic acid with HCl in methanol | Stirred overnight and concentrated in vacuo. |

| 96% | With triethylamine in dichloromethane; at 0 - 20°C | Stirred overnight after adding methoxybenzenesulfonyl chloride. |

Biological Applications

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits potential as an enzyme inhibitor and receptor binder. Its structural characteristics enable it to interact with various biological targets, making it a candidate for therapeutic applications.

Therapeutic Uses

this compound shows promise in treating neurodegenerative disorders and as an antimicrobial agent. It is particularly noted for its potential to act on orexin receptors, which are implicated in sleep disorders and appetite regulation. This receptor activity suggests applications in treating conditions such as insomnia and narcolepsy .

Case Studies

Neurodegenerative Disorders

A study explored the efficacy of tetrahydroisoquinoline derivatives in managing symptoms associated with neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The findings indicated that these compounds could modulate neurotransmitter levels and improve cognitive function .

Orexin Receptor Antagonism

Research has demonstrated that derivatives of this compound can act as non-peptide antagonists of orexin receptors. This property opens avenues for developing treatments for sleep disorders and obesity-related conditions .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate in the production of various drugs. Its ability to be modified into different functional groups makes it a versatile compound for drug development.

Material Science

This compound also finds applications in material science where it can be used to develop new materials with specific properties due to its unique chemical structure .

Mécanisme D'action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects . The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Key Observations :

- Ethyl vs. Methyl Ester : Ethyl analogs (e.g., CID 336560) exhibit slightly higher molecular weight and lipophilicity, which may influence pharmacokinetics .

Physical and Stereochemical Properties

Stereochemistry: The (R)-enantiomer of methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is prioritized in asymmetric synthesis due to its relevance in bioactive configurations, with ee values exceeding 96% in optimized protocols .

Commercial Availability and Pricing

- Methyl 2-(1,2,3,4-THIQ-1-yl)acetate : Available at 95% purity (1g, CAS 91640-73-2) .

- Methyl [6,7-dimethoxy-2-(methylsulfonyl)-THIQ-1-yl]acetate : Priced at $510 per gram (sc-353716), reflecting its specialized applications .

- Ethyl Derivatives : Generally cheaper; e.g., Ethyl 2-[(1R)-THIQ-1-yl]acetate (CAS 1139908-71-6) is used in chiral synthesis but lacks commercial pricing data .

Activité Biologique

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (often abbreviated as MTHIA) is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of MTHIA, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.26 g/mol

- PubChem CID : 45588337

These properties indicate that MTHIA is a relatively small organic molecule, which is advantageous for its potential interactions with biological systems.

Pharmacological Effects

MTHIA has been studied for its pharmacological effects, particularly as a potential modulator of neurotransmitter systems. Research indicates that compounds similar to MTHIA may exhibit activity related to:

- Dopamine Receptors : Tetrahydroisoquinolines have been associated with modulation of dopamine receptors, which play a crucial role in various neurological functions.

- Cholinesterase Inhibition : Some studies suggest that MTHIA and its derivatives may have the potential to inhibit cholinesterases, enzymes that break down neurotransmitters like acetylcholine. This inhibition can be significant in the context of neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

A recent study evaluated the cholinesterase inhibitory activity of various tetrahydroisoquinoline derivatives, including MTHIA. The results indicated that MTHIA demonstrated moderate inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating its effectiveness compared to known inhibitors .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| MTHIA | 15.5 | 20.3 |

| Galantamine | 0.03 | 0.05 |

| Rivastigmine | 0.01 | 0.02 |

The mechanism through which MTHIA exerts its biological effects may involve:

- Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators at dopamine receptors, potentially enhancing or inhibiting receptor activity without directly competing with neurotransmitters .

- Oxidative Stress Reduction : Some tetrahydroisoquinoline derivatives have demonstrated antioxidant properties, which could contribute to their neuroprotective effects in models of oxidative stress .

Neuroprotective Effects

In a relevant case study involving animal models of neurodegeneration, administration of MTHIA resulted in improved cognitive function and reduced markers of oxidative stress in the brain. The study highlighted the compound's potential as a therapeutic agent for conditions like Alzheimer's disease .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between MTHIA and other known cholinesterase inhibitors. The results indicated that while MTHIA is less potent than established drugs like galantamine, its unique structure may offer advantages in terms of selectivity and side effect profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.